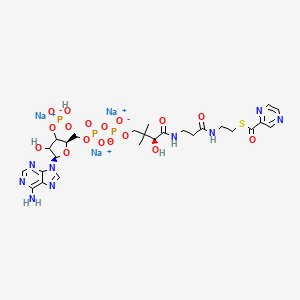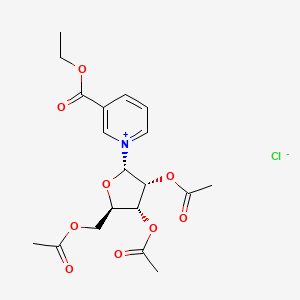
Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride is a complex organic compound with the molecular formula C19H24ClNO9 and a molecular weight of 445.85 g/mol. This compound is an intermediate in the synthesis of α-Nicotinamide Mononucleotide, which is used in various biochemical and cytochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride involves multiple steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Aplicaciones Científicas De Investigación
Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Employed in biochemical studies to understand various biological processes.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride involves its interaction with specific molecular targets and pathways. The compound may act as a reagent in biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved can vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride include:
- Acetic Acid 2,3-Diacetoxy-5-((1-Furan-2-yl-ET)-Pyridin-2-yl-Carbamoyl)-PH Ester
- Acetic Acid 3,4-Diacetoxy-5-(6-HO-Purin-9-yl)-Tetrahydro-Furan-2-ylmethyl Ester
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which allows it to be used as an intermediate in the synthesis of α-Nicotinamide Mononucleotide and other complex molecules. This makes it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C19H24ClNO9 |
|---|---|
Peso molecular |
445.8 g/mol |
Nombre IUPAC |
ethyl 1-[(2S,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;chloride |
InChI |
InChI=1S/C19H24NO9.ClH/c1-5-25-19(24)14-7-6-8-20(9-14)18-17(28-13(4)23)16(27-12(3)22)15(29-18)10-26-11(2)21;/h6-9,15-18H,5,10H2,1-4H3;1H/q+1;/p-1/t15-,16-,17-,18+;/m1./s1 |
Clave InChI |
GGHJNCFMLPPNIM-IIMWHLQWSA-M |
SMILES isomérico |
CCOC(=O)C1=C[N+](=CC=C1)[C@@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C.[Cl-] |
SMILES canónico |
CCOC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


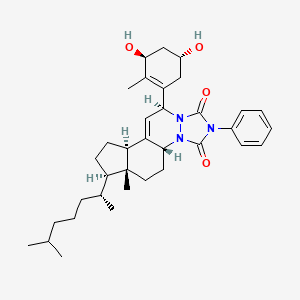
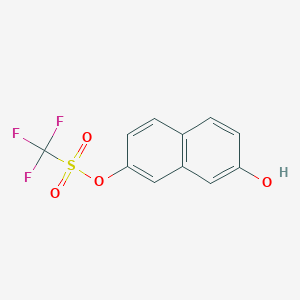
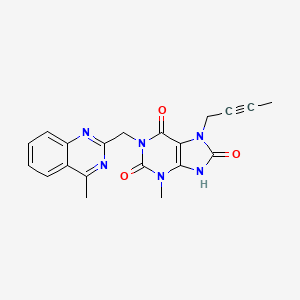
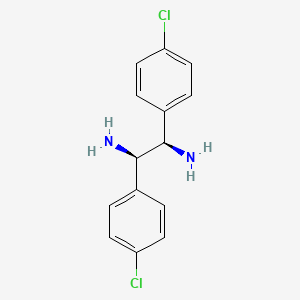
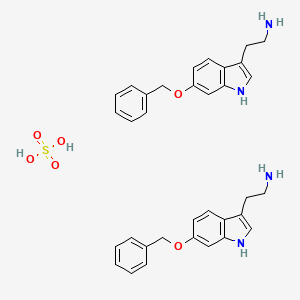
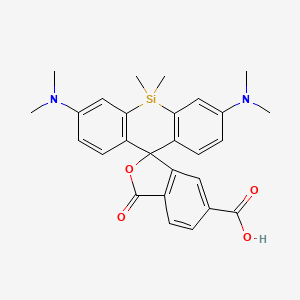
![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)





![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)
